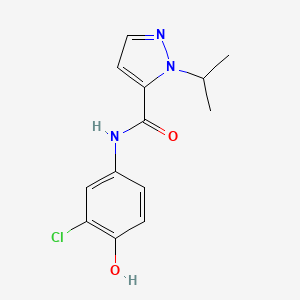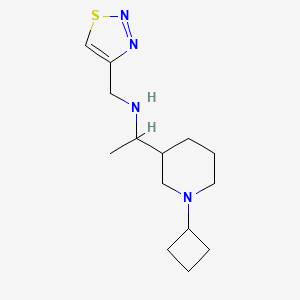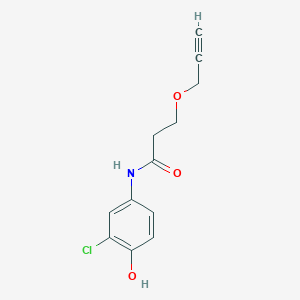
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide, also known as CHIR99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). It has been widely used in scientific research as a tool compound to investigate the role of GSK-3 in various biological processes.
Mecanismo De Acción
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide is a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates a wide range of cellular processes. GSK-3 has been implicated in various biological processes, including glycogen metabolism, cell cycle regulation, gene expression, and cell differentiation. This compound binds to the ATP binding site of GSK-3, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In embryonic stem cells, this compound promotes self-renewal and pluripotency by activating the Wnt signaling pathway and inhibiting the differentiation pathways. In cancer cells, this compound inhibits tumor growth by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to enhance neuronal survival and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide is its high potency and selectivity for GSK-3, which makes it a valuable tool compound for studying the role of GSK-3 in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, this compound has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide. One area of research is the development of more potent and selective GSK-3 inhibitors that can be used in clinical settings. Another area of research is the investigation of the downstream signaling pathways that are regulated by GSK-3, and how these pathways are affected by this compound. Finally, there is a need for more studies investigating the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative diseases.
Métodos De Síntesis
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide can be synthesized using a multistep process involving several chemical reactions. The synthesis typically starts with the reaction of 3-chloro-4-hydroxybenzaldehyde with ethyl acetoacetate to form 3-chloro-4-hydroxychalcone. This is then reacted with methylhydrazine to form the pyrazoline ring, which is subsequently converted to the pyrazole ring by reaction with acetic anhydride. The final step involves the reaction of the pyrazole with isopropyl chloroformate to form this compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide has been extensively used in scientific research to study the role of GSK-3 in various biological processes, including embryonic development, stem cell biology, cancer, and neurodegenerative diseases. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, and to enhance the reprogramming efficiency of induced pluripotent stem cells. This compound has also been used to study the role of GSK-3 in cancer, where it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, this compound has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8(2)17-11(5-6-15-17)13(19)16-9-3-4-12(18)10(14)7-9/h3-8,18H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQBVTKWGIUTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)

![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)


![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)

![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)